5-Acetyl-1,3-dimethylpyridin-2(1H)-one
Description
5-Acetyl-1,3-dimethylpyridin-2(1H)-one (CAS No. 129689-53-8) is a heterocyclic organic compound featuring a pyridin-2-one core substituted with acetyl and methyl groups at the 5-, 1-, and 3-positions, respectively . Its structure combines electron-withdrawing (acetyl) and electron-donating (methyl) groups, influencing its reactivity and physicochemical properties. This compound has garnered attention in medicinal chemistry, particularly as a precursor in synthesizing bioactive molecules.
Properties
CAS No. |
129689-53-8 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-acetyl-1,3-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)5-10(3)9(6)12/h4-5H,1-3H3 |
InChI Key |
VKGHTCONPVUCTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN(C1=O)C)C(=O)C |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C(=O)C |
Synonyms |
2(1H)-Pyridinone, 5-acetyl-1,3-dimethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The pyridin-2-one scaffold is highly versatile, with modifications at key positions altering biological activity, solubility, and reactivity. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The acetyl group in the target compound enhances electrophilicity at the 5-position, enabling nucleophilic additions or reductions (e.g., LiAlH4-mediated reduction to alcohols) . In contrast, the amino group in 5-amino-1,3-dimethylpyridin-2(1H)-one increases basicity and hydrogen-bonding capacity, favoring interactions in receptor binding .
- Steric effects : Bulky substituents (e.g., benzyl in ZEV1 or chloroimidazole in A1IBV) reduce conformational flexibility, impacting binding affinity in biological systems .
Reactivity Highlights :
- Reduction : The acetyl group in the target compound is reducible to a hydroxyl group, similar to the LiAlH4-mediated reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one to form alcohol derivatives .
- Tautomerism: Like β-thioxoketones and other tautomeric systems, pyridin-2-ones exhibit keto-enol tautomerism, which can influence stability and isotope effects in reactions .
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